(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride
Overview
Description
“(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of pyrrolidine compounds, including “(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride”, is characterized by a five-membered nitrogen-containing ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antiviral Properties
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has shown promise as an antiviral agent. Researchers have investigated its potential against various viruses, including influenza, herpes simplex, and HIV. The compound’s mechanism of action involves inhibiting viral replication or entry into host cells .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Studies suggest that this compound exhibits anti-inflammatory effects by modulating specific pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Anticancer Potential
Researchers have explored (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride as a potential anticancer agent. Its unique chemical structure allows for interactions with cancer-specific targets. Preclinical studies have demonstrated promising results against certain cancer cell lines .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier makes it intriguing for neuroprotection. It has been investigated in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Its impact on oxidative stress and neuronal survival pathways is under scrutiny .
Antibacterial Activity
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride exhibits antibacterial properties. Researchers have studied its efficacy against both Gram-positive and Gram-negative bacteria. It may serve as a potential antibiotic or synergistic agent in combination therapies .
Organ Protective Effects
In animal models, this compound has demonstrated protective effects on various organs, including the liver, kidneys, and heart. Its antioxidant and anti-inflammatory properties contribute to tissue preservation .
Antifungal Applications
Preliminary studies indicate that (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has antifungal activity. It could be explored further as a treatment option for fungal infections .
Metabolic Disorders
Emerging research suggests a potential role in managing metabolic disorders, such as diabetes and obesity. The compound’s impact on glucose metabolism and lipid homeostasis warrants further investigation .
Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. Pyrrolidine alkaloids and their promises in pharmacotherapy. SpringerPlus, 2019. Synthesis of Novel 2-(Pyridin-2-yl)pyrimidine Derivatives as Antifungal Agents. Molecules, 2020.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological pathways, contributing to their diverse pharmacological activities .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWKAYMBLXUIV-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride | |
CAS RN |
2061996-80-1 | |
Record name | Pyridine, 5-fluoro-2-(2S)-2-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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